molecular formula C6H6O5 B3362263 Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 96695-26-0

Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B3362263
CAS No.: 96695-26-0
M. Wt: 158.11 g/mol
InChI Key: ANLXZUOWYXCFKW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound with significant interest in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired compound through aromatization by elimination of water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from β-dicarbonyl compounds, as described above, can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and carboxylate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular functions .

Comparison with Similar Compounds

  • Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate

Comparison: Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications in scientific research and industry, particularly in the synthesis of biologically active molecules and pharmaceuticals .

Properties

IUPAC Name

methyl 2-hydroxy-5-oxo-2H-furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-10-5(8)3-2-4(7)11-6(3)9/h2,6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLXZUOWYXCFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)OC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539600
Record name Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96695-26-0
Record name Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate

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